A Comprehensive Technical Guide to the Physicochemical Properties of 5-chloro-2-(1H-tetrazol-1-yl)benzoic acid
A Comprehensive Technical Guide to the Physicochemical Properties of 5-chloro-2-(1H-tetrazol-1-yl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This technical guide provides a detailed overview of the known and predicted physicochemical properties of 5-chloro-2-(1H-tetrazol-1-yl)benzoic acid. In the landscape of medicinal chemistry and drug development, a thorough understanding of a compound's physicochemical profile is paramount. These properties govern a molecule's behavior from synthesis and formulation to its pharmacokinetic and pharmacodynamic profiles. This document is intended to be a valuable resource for researchers and scientists engaged in work involving this compound.
While extensive experimental data for 5-chloro-2-(1H-tetrazol-1-yl)benzoic acid is not widely available in the public domain, this guide synthesizes the existing information from chemical databases and provides expert insights based on the analysis of its structural analogues. The methodologies for determining these crucial parameters are also detailed to empower researchers in their laboratory investigations.
Chemical Identity and Core Properties
5-chloro-2-(1H-tetrazol-1-yl)benzoic acid is a multifaceted organic compound featuring a chlorinated benzoic acid scaffold linked to a tetrazole ring. This unique combination of functional groups suggests its potential as a bioisostere for a carboxylic acid with modulated acidity and lipophilicity, a common strategy in drug design.[1]
| Property | Value | Source |
| CAS Number | 449758-26-3 | [2][3] |
| Molecular Formula | C₈H₅ClN₄O₂ | [2][3] |
| Molecular Weight | 224.6 g/mol | [2][3] |
| IUPAC Name | 5-chloro-2-(1H-tetrazol-1-yl)benzoic acid | [3] |
| Canonical SMILES | C1=CC(=C(C=C1Cl)C(=O)O)N2C=NN=N2 | [3] |
Predicted Physicochemical Parameters
In the absence of extensive experimental data, computational models provide valuable estimations of a compound's properties. These predictions, available from databases such as PubChem, offer a preliminary assessment for researchers.
| Parameter | Predicted Value | Computational Method |
| XLogP3-AA | 2.1 | XLogP3 |
| Hydrogen Bond Donor Count | 1 | Cactvs |
| Hydrogen Bond Acceptor Count | 5 | Cactvs |
| Rotatable Bond Count | 2 | Cactvs |
| Topological Polar Surface Area | 85.3 Ų | Cactvs |
Expert Insight: The predicted XLogP3-AA value of 2.1 suggests that 5-chloro-2-(1H-tetrazol-1-yl)benzoic acid possesses moderate lipophilicity. This is a critical parameter in drug development, as it influences absorption, distribution, metabolism, and excretion (ADME) properties. The presence of both hydrogen bond donors and acceptors indicates its potential to interact with biological targets through hydrogen bonding.
Experimental Determination of Physicochemical Properties: Methodologies and Rationale
To ensure scientific rigor, the experimental determination of physicochemical properties is essential. Below are detailed protocols for key parameters, grounded in established laboratory practices.
Melting Point Determination
The melting point is a fundamental indicator of a compound's purity. For crystalline solids, a sharp melting range is indicative of high purity.
Experimental Protocol: Capillary Melting Point Determination
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Sample Preparation: A small amount of finely powdered, dry 5-chloro-2-(1H-tetrazol-1-yl)benzoic acid is packed into a capillary tube to a height of 2-3 mm.
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Instrumentation: A calibrated digital melting point apparatus is used.
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Measurement: The capillary tube is placed in the heating block of the apparatus. The temperature is ramped up quickly to about 15-20 °C below the expected melting point, and then the heating rate is slowed to 1-2 °C per minute.
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Observation: The temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.
Causality Behind Experimental Choices: The slow heating rate near the melting point is crucial for ensuring thermal equilibrium between the sample and the thermometer, leading to an accurate determination.
Solubility Profile
Solubility is a critical factor for drug delivery and formulation. The solubility of 5-chloro-2-(1H-tetrazol-1-yl)benzoic acid is expected to vary significantly between aqueous and organic solvents due to its aromatic nature and the presence of both polar and non-polar functional groups.
Experimental Protocol: Shake-Flask Method for Solubility Determination
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Solvent Selection: A range of pharmaceutically relevant solvents should be chosen, including water, phosphate-buffered saline (PBS) at various pH values (e.g., 5.0, 7.4), ethanol, and dimethyl sulfoxide (DMSO).
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Equilibration: An excess amount of the compound is added to a known volume of each solvent in a sealed vial. The vials are then agitated in a constant temperature shaker bath (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
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Sample Processing: The resulting saturated solutions are filtered through a 0.45 µm filter to remove undissolved solid.
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Quantification: The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Self-Validating System: The experiment should include a time-to-equilibrium study to confirm that 24-48 hours is sufficient for saturation. This is done by taking samples at different time points until the concentration plateaus.
Acid Dissociation Constant (pKa)
The pKa value is a measure of the acidity of a compound and is vital for understanding its ionization state at different physiological pH values. 5-chloro-2-(1H-tetrazol-1-yl)benzoic acid has two potential acidic protons: one on the carboxylic acid group and one on the tetrazole ring.
Experimental Protocol: Potentiometric Titration for pKa Determination
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Sample Preparation: A precisely weighed amount of the compound is dissolved in a suitable solvent system, often a co-solvent mixture like water-methanol or water-DMSO to ensure solubility.
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Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) under a nitrogen atmosphere to prevent CO₂ absorption.
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Data Acquisition: The pH of the solution is monitored using a calibrated pH electrode as a function of the volume of titrant added.
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Data Analysis: The pKa is determined from the titration curve as the pH at the half-equivalence point. For compounds with multiple pKa values, specialized software can be used to analyze the titration data.
Diagram of Experimental Workflow for pKa Determination
Caption: Workflow for pKa determination by potentiometric titration.
Lipophilicity (LogP)
The partition coefficient (LogP) is a measure of a compound's differential solubility in a biphasic system of an organic solvent (typically n-octanol) and water. It is a key indicator of a drug's ability to cross cell membranes.
Experimental Protocol: Shake-Flask Method for LogP Determination
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System Preparation: n-Octanol and water are mutually saturated by vigorous mixing followed by separation.
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Partitioning: A known amount of 5-chloro-2-(1H-tetrazol-1-yl)benzoic acid is dissolved in one of the phases (e.g., water). This solution is then mixed with an equal volume of the other phase in a separatory funnel.
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Equilibration: The mixture is shaken for a set period to allow for partitioning of the compound between the two phases.
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Phase Separation: The two phases are allowed to separate completely.
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Quantification: The concentration of the compound in each phase is determined by a suitable analytical method like HPLC-UV.
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Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for confirming the structure and purity of a synthesized compound.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, confirming the connectivity of the atoms. For 5-chloro-2-(1H-tetrazol-1-yl)benzoic acid, one would expect to see characteristic signals for the aromatic protons, the tetrazole proton, and the carboxylic acid proton in the ¹H NMR spectrum. The ¹³C NMR would show distinct signals for the aromatic carbons, the tetrazole carbon, and the carbonyl carbon.
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Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the functional groups present. Key expected peaks would include a broad O-H stretch for the carboxylic acid, a C=O stretch for the carbonyl group, C=C stretches for the aromatic ring, and N=N stretches for the tetrazole ring.
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Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, which can be used to confirm the elemental composition.
Conclusion
References
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5-Chloro-2-(1H-tetrazol-1-yl)benzoic acid | C8H5ClN4O2 | CID 11715561 - PubChem. Available at: [Link]
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Physicochemical properties of the synthesized compounds - ResearchGate. Available at: [Link]
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The synthesis and characterization of some novel 5-chloro-2-(substituted alkoxy)-N-phenylbenzamide derivatives - ResearchGate. Available at: [Link]
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Nano CaO: Synthesis, characterization, and application as an e cient catalyst for the preparation of tetrazole analogues of protected - Scientia Iranica. Available at: [Link]
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Synthesis, crystal structures and optical properties of two coordination polymers from 4-(1H-tetrazol-5-yl) benzoic acid | Request PDF - ResearchGate. Available at: [Link]
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Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Available at: [Link]
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(PDF) 5-Chloro-8-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]methoxy}quinoline. Available at: [Link]
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Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives - MDPI. Available at: [Link]
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2-Chlorobenzoic Acid | C7H5ClO2 | CID 8374 - PubChem. Available at: [Link]
Sources
- 1. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]
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